4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-16-4-2-3-5-18(16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-17-8-10-22-11-9-17/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPPXQOWIBDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide is a complex organic molecule that has attracted attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperazine ring , a pyridazine moiety , and a pyridine group , which are known to enhance biological interactions through hydrogen bonding and π-stacking. The presence of multiple nitrogen atoms in the structure suggests potential interactions with various biological targets, particularly protein kinases involved in cellular signaling pathways.
The primary biological activities of this compound can be attributed to its ability to inhibit specific enzymes and interact with various receptors:
- Enzyme Inhibition : The compound has been studied as an inhibitor of proteases and kinases, which play crucial roles in cell signaling and proliferation. The inhibition of these enzymes can disrupt pathways that promote cancer cell growth and survival.
- Receptor Binding : It has shown binding affinity to receptors that regulate cellular processes, potentially modulating their activity and influencing downstream signaling cascades.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds similar to this compound:
- In Vitro Studies : Compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
- Synergistic Effects : Research indicates that combining this compound with conventional chemotherapeutics like doxorubicin can enhance cytotoxic effects, suggesting a potential for combination therapies in cancer treatment .
Anti-inflammatory and Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have also been investigated for their anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), which are pivotal in inflammatory responses .
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial activity by disrupting bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
| Functional Group | Impact on Activity |
|---|---|
| Piperazine Ring | Enhances receptor binding |
| Pyridazine Moiety | Increases enzyme inhibition |
| Aromatic Substituents | Modulate lipophilicity and bioavailability |
Case Studies
- Case Study 1 : A recent study evaluated the effects of a related pyridazine derivative on BRAF(V600E) mutant melanoma cells, demonstrating potent inhibitory activity with IC50 values in the low micromolar range. This suggests that modifications to the pyridazine structure can significantly impact anticancer efficacy .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing their ability to reduce edema in animal models by inhibiting leukocyte migration and cytokine release .
Comparison with Similar Compounds
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
- Structural Differences: The target compound replaces PKM-833’s trifluoromethylchroman group with a pyridin-4-ylamino-pyridazine moiety and substitutes the pyridazin-3-yl group with an o-tolyl carboxamide .
- Pharmacological Profile: PKM-833 is a potent, irreversible FAAH inhibitor (IC₅₀: 8.8 nM human, 10 nM rat) with >200-fold selectivity over 137 off-target proteins . The absence of the chroman ring in the target compound may reduce FAAH affinity but could enhance solubility or alter CNS penetration due to the pyridazine-pyridine amino linkage .
CPIPC Series (TRPV1 Agonists)
- Structural Differences: CPIPC derivatives (e.g., 4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) feature chloropyridyl and indazolyl substitutions instead of the pyridazine-pyridin-4-ylamino and o-tolyl groups .
- Pharmacological Profile :
N-Arylpiperazine CYP51 Inhibitors
- Structural Differences: Compound 12 [(R)-N-(3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-fluorobenzamide] shares the pyridin-4-ylamino group but incorporates a benzamide linker and indole moiety .
- Pharmacological Profile: Targets Trypanosoma cruzi CYP51 (TcCYP51) with high-resolution binding (2.04 Å). The target compound’s piperazine-carboxamide scaffold lacks the benzamide linker, likely redirecting activity away from parasitic enzymes .
Benzo[b][1,4]oxazin-3(4H)-One Analogues
- Structural Differences: Compound 28 [4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide] substitutes the pyridazine core with a benzoxazinone-propanoyl group and pyridin-3-yl carboxamide .
- Pharmacological Profile: These analogues emphasize hydrogen-bonding interactions via the benzoxazinone ring, which the target compound’s pyridazine-pyridin-4-ylamino system may replicate through its amino linkage .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(o-tolyl)piperazine-1-carboxamide, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions to introduce the pyridin-4-ylamino group .
- Step 2: Piperazine ring functionalization using carboxamide coupling reagents (e.g., EDCI/HOBt) to attach the o-tolyl group .
- Step 3: Purification via recrystallization or column chromatography (e.g., hexanes/EtOAC with 0.25% Et3N) to achieve >90% purity .
Optimization Tips: - Use anhydrous solvents (DMF, dichloromethane) and inert atmospheres to prevent hydrolysis of reactive intermediates .
- Monitor reaction progress with TLC and adjust temperature (60–80°C) to suppress side reactions .
Q. Which spectroscopic and computational methods are most reliable for confirming the compound’s 3D structure and electronic properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves piperazine ring conformation, pyridazine substituents, and carboxamide connectivity. Aromatic protons (δ 7.0–8.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) are diagnostic .
- X-ray Crystallography: Determines absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyridin-4-ylamino groups) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps for receptor binding site compatibility .
Q. How can researchers design in vitro assays to evaluate the compound’s receptor binding affinity and selectivity?
Methodological Answer:
- Target Selection: Prioritize receptors associated with piperazine carboxamides (e.g., serotonin 5-HT1A, dopamine D2) based on structural analogs .
- Assay Design:
- Radioligand Binding: Use [3H]-labeled ligands in competitive binding assays (IC50 determination) .
- Functional Assays: Measure cAMP modulation (GPCRs) or kinase inhibition (e.g., JAK2) via luminescence .
- Selectivity Screening: Test against panels of 50+ receptors/enzymes to identify off-target interactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Data Triangulation: Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC50 values may arise from differences in ATP concentrations in kinase assays .
- Structural Reanalysis: Verify compound purity (HPLC >95%) and stereochemistry (circular dichroism) to rule out batch variability .
- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity) to contextualize data against structurally similar compounds (e.g., pyridazine-piperazine hybrids) .
Q. What strategies are effective for improving the compound’s metabolic stability without compromising target affinity?
Methodological Answer:
- Metabolic Hotspot Identification: Incubate with liver microsomes to identify vulnerable sites (e.g., N-dealkylation of piperazine) .
- Structural Modifications:
- Introduce electron-withdrawing groups (e.g., fluorine) on the o-tolyl ring to slow oxidative metabolism .
- Replace labile pyridazine hydrogens with deuterium (deuterated analogs) .
- Prodrug Design: Mask carboxamide as ester derivatives to enhance oral bioavailability .
Q. How can computational modeling guide the rational design of derivatives with enhanced blood-brain barrier (BBB) permeability?
Methodological Answer:
- Descriptor Calculation: Use QSPR models to predict logP (optimal range: 2–4) and polar surface area (<90 Ų) .
- Molecular Dynamics (MD): Simulate BBB penetration using lipid bilayer models (e.g., CHARMM-GUI) to assess diffusion rates .
- In Silico Docking: Prioritize derivatives with strong hydrogen bonding to P-glycoprotein (to evade efflux) .
Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Conditions: Incubate in 0.1N HCl/NaOH (25°C, 24h) and monitor degradation via LC-MS .
- Thermal Stress: Heat to 40–60°C for 72h to identify thermal decomposition products (e.g., piperazine ring cleavage) .
- Kinetic Analysis: Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life .
Q. How can researchers leverage structural analogs to elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with variations in:
- Pyridazine substituents (e.g., methyl vs. fluoro at position 6) .
- Piperazine N-substituents (e.g., cyclopropyl vs. benzyl groups) .
- SAR Analysis: Corrogate activity data (e.g., IC50, logD) with substituent electronic/hydrophobic parameters (Hammett σ, π values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
